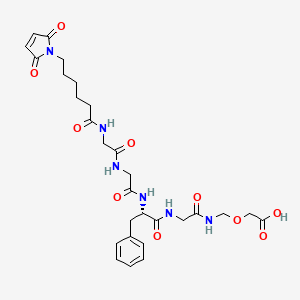

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are comprised of an antibody attached to a cytotoxic drug through the ADC linker. This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including peptide coupling reactions. The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

化学反应分析

Types of Reactions

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug at the target site.

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Cleavage Reagents: Enzymes or acidic conditions that facilitate the cleavage of the linker.

Coupling Reagents: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved cytotoxic drug and the peptide fragments .

科学研究应用

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:

Chemistry: Used in the synthesis of complex peptide-based molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Integral in the development of targeted cancer therapies through the synthesis of antibody-drug conjugates.

Industry: Utilized in the production of biopharmaceuticals and other peptide-based drugs

作用机制

The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in antibody-drug conjugates. The compound forms a stable bond with the antibody and the cytotoxic drug. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .

相似化合物的比较

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its cleavable nature, which allows for the targeted release of cytotoxic drugs. Similar compounds include:

MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH: Another cleavable linker used in ADCs.

This compound-d5: A deuterated form of the compound used for specific research applications

生物活性

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a synthetic compound primarily recognized for its role as a cleavable linker in antibody-drug conjugates (ADCs). Its unique structure, which includes a sequence of amino acids and a cleavable bond, enhances the specificity and efficacy of targeted cancer therapies. This article delves into its biological activity, synthesis methods, applications, and relevant research findings.

Structural Characteristics

This compound has the following structural attributes:

- Molecular Formula : C28H36N6O10

- Molecular Weight : 616.62 g/mol

- CAS Number : 1599440-25-1

Biological Activity

The biological activity of this compound is primarily linked to its application in ADCs. The compound facilitates the targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic exposure. The key mechanisms include:

- Targeted Drug Delivery : The linker allows for the attachment of a cytotoxic agent to an antibody, ensuring that the drug is released specifically at the tumor site.

- Cleavable Linkage : The design of the cleavable bond enables the release of the drug in response to specific conditions within the tumor microenvironment, enhancing therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves several steps to ensure high purity and yield:

- Peptide Synthesis : Utilizing solid-phase peptide synthesis (SPPS) techniques to assemble the amino acid sequence.

- Linker Attachment : Covalently attaching the cleavable linker to the peptide.

- Purification : Employing high-performance liquid chromatography (HPLC) for purification.

Applications in Cancer Therapy

This compound has several notable applications in oncology:

- Antibody-Drug Conjugates (ADCs) : Used extensively in ADC formulations for various cancers, enhancing drug specificity and reducing off-target effects.

- Research Studies : Investigated for its binding affinity and stability when conjugated with different antibodies and drug molecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Glycylglycylphenylglycine | Similar peptide sequence | May lack cleavable functionality |

| MC-Dipeptide Linker | Shorter peptide chain | Often used in simpler ADC formulations |

| Glycylphenylalanine | Contains phenylalanine | Different biological activity profile |

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

- In Vivo Studies : Demonstrated significant tumor regression in models treated with ADCs incorporating this linker, showcasing improved targeting capabilities compared to traditional therapies .

- Binding Affinity Assessments : Investigations into its binding properties revealed that it maintains stability under physiological conditions while allowing for controlled drug release .

- Clinical Trials : Ongoing trials are evaluating ADCs using this linker for various malignancies, indicating promising results in terms of safety and efficacy profiles .

属性

IUPAC Name |

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPQQOBNODMSG-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N6O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。